![molecular formula C18H21NO4 B14796063 (6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)

(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

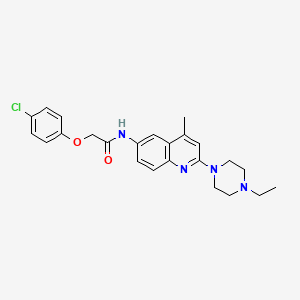

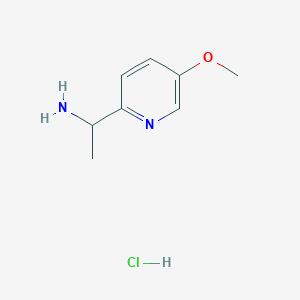

Cephalotaxine is a benzazepine alkaloid isolated from the plant genus Cephalotaxus, which is native to East Asia. This compound was first isolated in 1963 and has since been studied for its unique structure and potential therapeutic applications . Cephalotaxine is known for its complex multicyclic skeleton, which is derived from aromatic amino acid precursors such as phenylalanine and tyrosine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cephalotaxine can be synthesized through various methods. One notable synthetic route involves the oxidative ring-opening of a furan, followed by a transannular Mannich cyclization. This method builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another approach involves the borohydride reduction of cephalotaxinone, which is prepared through a Mannich cyclization of an intermediate diketone .

Industrial Production Methods: Despite numerous synthetic efforts, commercial production of cephalotaxine is still largely dependent on extraction from plant sources, particularly Cephalotaxus harringtonii . This is due to the higher abundance of cephalotaxine in the plant compared to its synthetic counterparts.

Analyse Chemischer Reaktionen

Types of Reactions: Cephalotaxine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative metabolism of aromatic precursors leads to the formation of highly oxygenated cyclohexyl derivatives .

Common Reagents and Conditions:

Oxidation: Utilizes reagents such as potassium permanganate or chromium trioxide.

Reduction: Borohydride reduction is commonly used for converting cephalotaxinone to cephalotaxine.

Substitution: Involves reagents like alkyl halides for introducing different functional groups.

Major Products: The major products formed from these reactions include various cephalotaxine derivatives, such as homoharringtonine, which is synthesized through esterification of cephalotaxine .

Wissenschaftliche Forschungsanwendungen

Cephalotaxine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex alkaloids.

Biology: Studied for its role in plant metabolism and biosynthesis pathways.

Medicine: Exhibits potent antileukemia effects by inhibiting protein synthesis in leukemia cells.

Industry: Employed in the development of new antitumor agents due to its unique structure and bioactivity.

Wirkmechanismus

Cephalotaxine exerts its effects primarily by inhibiting protein synthesis. It binds to the peptidyl transferase center of the human ribosome, thereby preventing the elongation of the polypeptide chain . This mechanism is particularly effective against leukemia cells, where it induces apoptosis by activating the mitochondrial apoptosis pathway and inhibiting autophagy flow .

Vergleich Mit ähnlichen Verbindungen

Cephalotaxine is unique among its analogs due to its specific multicyclic structure and potent biological activity. Similar compounds include:

Harringtonine: Another alkaloid from Cephalotaxus with similar antileukemia properties.

Homoharringtonine: A derivative of cephalotaxine used in cancer treatment.

Cephalosines: A group of alkaloids with similar structures but varying biological activities.

Eigenschaften

Molekularformel |

C18H21NO4 |

|---|---|

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17?,18-/m0/s1 |

InChI-Schlüssel |

YMNCVRSYJBNGLD-ABHNRTSZSA-N |

Isomerische SMILES |

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |

Kanonische SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[[5-carbamimidamido-1-[[3-carboxy-1-[[3-carboxy-1-[[1-carboxy-2-[2-[[[(1R,10S,12R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14796015.png)

![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)

![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)

![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)

![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)